molecular formula C18H19NO4 B4408993 3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide

3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide

Cat. No. B4408993
M. Wt: 313.3 g/mol
InChI Key: CDHVCHUDYPBAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide, also known as ADB-CHMINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential applications in research. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and MDMB-CHMICA.

Mechanism of Action

The mechanism of action of 3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide involves its binding to the CB1 receptor, which is located in the central nervous system. This binding leads to the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin. This compound has been shown to have a high potency and efficacy in activating the CB1 receptor, which makes it a useful tool for studying the cannabinoid receptor system.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in animal studies. These effects include hypothermia, catalepsy, and locomotor suppression. This compound has also been shown to alter the levels of certain neurotransmitters in the brain, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the cannabinoid receptor system. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of this compound in lab experiments. Its potency and efficacy may make it difficult to control the dosage and to interpret the results of experiments. Additionally, its psychoactive effects may make it unsuitable for certain types of experiments.

Future Directions

There are many potential future directions for research on 3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide. One area of interest is the development of new synthetic cannabinoids based on the structure of this compound. These compounds could be used to study the cannabinoid receptor system and to develop new treatments for conditions such as chronic pain and anxiety. Another area of interest is the study of the long-term effects of this compound on the brain and behavior. This research could provide important insights into the risks and benefits of using synthetic cannabinoids for medical purposes. Finally, there is a need for further research on the safety and toxicity of this compound, as well as other synthetic cannabinoids, to ensure that they can be used safely and effectively in scientific research.

Scientific Research Applications

3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide has been used in scientific research to study the cannabinoid receptor system. This compound acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This compound has been shown to have a high affinity for the CB1 receptor and to induce a range of effects similar to those of other synthetic cannabinoids.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-4-10-23-15-7-5-6-13(11-15)18(20)19-16-12-14(21-2)8-9-17(16)22-3/h4-9,11-12H,1,10H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHVCHUDYPBAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.